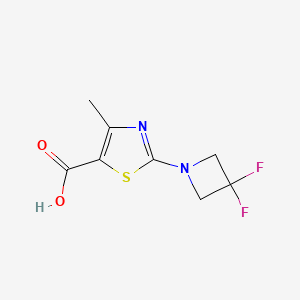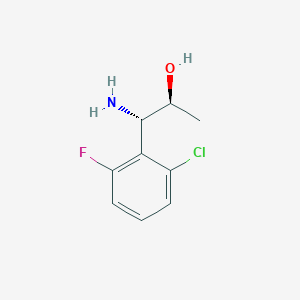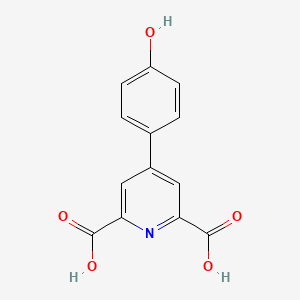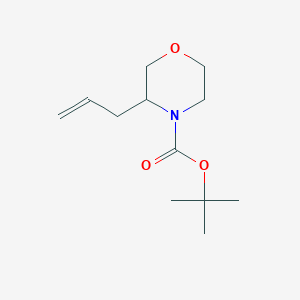
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid is a synthetic compound that belongs to the family of azetidine-2-carboxylic acids This compound is characterized by the presence of a difluoroazetidine ring, a thiazole ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the difluoroazetidine ring and the thiazole ring, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroazetidine ring and thiazole ring are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
- 2-(3,3-Difluoroazetidin-1-yl)acetic acid
- 2-(3,3-Difluoroazetidin-1-yl)butanoic acid
Comparison: Compared to similar compounds, 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H8F2N2O2S |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
2-(3,3-difluoroazetidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O2S/c1-4-5(6(13)14)15-7(11-4)12-2-8(9,10)3-12/h2-3H2,1H3,(H,13,14) |
Clave InChI |
AEVHGONELPLINO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2CC(C2)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)

![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)



![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)




![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)
![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
